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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phylogenetic analysis of β-carotene

ketolase (BKT) enzymes and its application in the biotechnological production of

canthaxanthin. Canthaxanthin, a high-value ketocarotenoid, is sought after for its potent

antioxidant properties and its applications in the pharmaceutical, cosmetic, and food industries.

The selection of a highly efficient BKT is paramount for developing robust microbial cell

factories for canthaxanthin synthesis. Phylogenetic analysis serves as a powerful tool to

navigate the vast enzymatic landscape and identify promising candidates for metabolic

engineering endeavors.

Introduction to β-Carotene Ketolase and
Canthaxanthin Synthesis
Canthaxanthin is a red-orange pigment naturally produced by some microorganisms, including

bacteria, algae, and fungi.[1] Its biosynthesis from the precursor β-carotene is catalyzed by the

enzyme β-carotene ketolase (EC 1.14.99.63), also known as β-carotene 4,4'-oxygenase.[2]

This enzyme introduces keto groups at the 4 and 4' positions of the β-ionone rings of β-

carotene, a two-step process that proceeds via the intermediate echinenone.[1]

The genes encoding BKT are diverse and are denoted as crtW in bacteria and bkt or crtO in

algae and other organisms.[3][4] These enzymes exhibit significant variation in their substrate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1668269?utm_src=pdf-interest
https://www.benchchem.com/product/b1668269?utm_src=pdf-body
https://www.benchchem.com/product/b1668269?utm_src=pdf-body
https://www.benchchem.com/product/b1668269?utm_src=pdf-body
https://www.benchchem.com/product/b1668269?utm_src=pdf-body
https://www.benchchem.com/product/b1668269?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10578118/
https://www.uniprot.org/uniprotkb/P54972/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC10578118/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2025.1533661/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2288588/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specificity and catalytic efficiency, making the selection of an optimal BKT a critical step in

engineering efficient canthaxanthin production platforms.[5]

Quantitative Data on Canthaxanthin Production
The choice of β-carotene ketolase and the host organism significantly impacts the final yield of

canthaxanthin. The following tables summarize quantitative data from various metabolic

engineering studies.

Table 1: Canthaxanthin Production in Engineered Escherichia coli

β-Carotene
Ketolase (CrtW)
Source

Canthaxanthin
Titer (mg/L)

Canthaxanthin
Content (mg/g
DCW)

Reference

Brevundimonas sp.

SD212
-

7.4 ± 0.3 (as total

astaxanthin

precursors)

[6]

Nostoc sp. PCC 7120 -

1.99 (as total

astaxanthin

precursors)

[7]

Mutant from

Haematococcus

pluvialis

40.7 - [7]

Paracoccus sp.

N81106
-

0.71 (improved to 0.98

with GlpF tag)
[8]

Table 2: Canthaxanthin Production in Engineered Saccharomyces cerevisiae
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β-Carotene
Ketolase (CrtW)
Source

Canthaxanthin
Titer (µg/L)

Canthaxanthin
Titer (mg/L) in
Bioreactor

Reference

Bradyrhizobium sp. 425.1 ± 69.1 60.36 ± 1.51 [9][10][11][12]

Brevundimonas

vesicularis
392.3 ± 30.4 - [13]

Mutant from

Haematococcus

pluvialis

370.9 ± 47.0 - [13]

Table 3: Canthaxanthin Production in Engineered Microalgae

Host Organism &
BKT Source

Canthaxanthin
Titer (mg/L)

Canthaxanthin
Content (% of Dry
Weight)

Reference

Nannochloropsis

oceanica expressing

Chlamydomonas

reinhardtii BKT

1.5 0.2 [14][15]

Haematococcus

pluvialis (transformed)
-

8-10 fold increase

over non-transformed
[16]

Table 4: In Vitro Activity of β-Carotene Ketolase
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Enzyme Source Product
Production Rate
(pmol/h/mg
protein)

Reference

Brevundimonas sp.

(p30CrtWBsp)
Echinenone 133.8 [8]

Canthaxanthin 78.0 [8]

Brevundimonas sp.

(p30CrtWBsp with pG-

KJE8)

Echinenone 290.1 [8]

Canthaxanthin 213.3 [8]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

phylogenetic analysis and functional characterization of β-carotene ketolases.

Phylogenetic Analysis of β-Carotene Ketolase
This protocol outlines the steps for constructing a phylogenetic tree of BKT enzymes using

MEGA (Molecular Evolutionary Genetics Analysis) software.

Protocol 3.1.1: Sequence Retrieval

Obtain BKT protein sequences: Retrieve amino acid sequences of various β-carotene

ketolases (CrtW, CrtO, BKT) from public databases such as NCBI (GenBank) and UniProt.

Ensure a diverse set of sequences from different taxonomic groups (e.g., bacteria,

cyanobacteria, algae, fungi).

Format sequences: Save the retrieved sequences in FASTA format in a single text file.

Protocol 3.1.2: Multiple Sequence Alignment

Open MEGA software: Launch the MEGA software.

Align sequences:
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Go to "Align" -> "Edit/Build Alignment".

Select "Create a new alignment" and choose "Protein".

In the alignment window, go to "Edit" -> "Insert Sequence From File" and select your

FASTA file.

Select all sequences (Ctrl+A).

Go to "Alignment" -> "Align by ClustalW" or "Align by MUSCLE" (MUSCLE is often faster

for larger datasets). Use default parameters for the initial alignment.

Refine alignment: Manually inspect the alignment and adjust any misaligned regions if

necessary.

Protocol 3.1.3: Phylogenetic Tree Construction

Export alignment: In the alignment window, go to "Data" -> "Export Alignment" -> "MEGA

Format". Save the file.

Open the alignment in MEGA: Go back to the main MEGA window and open the saved

alignment file (.meg).

Construct the tree:

Go to "Phylogeny" -> "Construct/Test Maximum Likelihood Tree..." or "Construct/Test

Neighbor-Joining Tree...". The Maximum Likelihood method is generally preferred for its

statistical robustness.

In the analysis preferences window, select the appropriate substitution model. You can use

the "Find Best Model (ML)..." feature in MEGA to determine the most suitable model for

your data.

Set the number of bootstrap replications to 1000 for robust statistical support of the tree

topology.

Click "Compute".
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Protocol 3.1.4: Tree Visualization and Interpretation

View the tree: The resulting phylogenetic tree will be displayed. The numbers at the nodes

represent bootstrap values, indicating the percentage of replicate trees in which the

associated taxa clustered together.

Customize the tree: Use the options in the "Tree Explorer" to customize the tree's

appearance (e.g., layout, branch style, font) for publication.

Gene Cloning and Expression of β-Carotene Ketolase
This protocol describes the general workflow for cloning a BKT gene and expressing it in a

suitable host like E. coli.

Protocol 3.2.1: DNA Extraction and PCR Amplification

Isolate genomic DNA: Extract high-quality genomic DNA from the source organism

containing the desired BKT gene using a suitable DNA extraction kit or protocol.

Design primers: Design forward and reverse primers flanking the entire coding sequence of

the BKT gene. Add appropriate restriction sites to the 5' ends of the primers for subsequent

cloning into an expression vector.

Perform PCR: Amplify the BKT gene using a high-fidelity DNA polymerase. The PCR

conditions (annealing temperature, extension time) should be optimized for the specific

primers and template DNA.

Analyze PCR product: Run the PCR product on an agarose gel to verify the size and purity

of the amplified DNA fragment.

Protocol 3.2.2: Construction of Expression Vector

Purify PCR product and vector: Purify the amplified BKT gene fragment and the expression

vector (e.g., pET vector for E. coli) from the agarose gel or PCR reaction mixture.

Digest DNA: Digest both the purified PCR product and the expression vector with the

selected restriction enzymes.
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Ligate DNA: Ligate the digested BKT gene fragment into the linearized expression vector

using T4 DNA ligase.

Transform E. coli: Transform competent E. coli cells (e.g., DH5α for cloning) with the ligation

mixture.

Select positive clones: Plate the transformed cells on an appropriate antibiotic selection

medium. Screen the resulting colonies for the presence of the correct insert by colony PCR

or restriction digestion of plasmid DNA.

Protocol 3.2.3: Protein Expression

Transform expression host: Transform a suitable E. coli expression strain (e.g., BL21(DE3))

with the confirmed expression plasmid.

Induce protein expression: Grow the transformed cells in a suitable culture medium (e.g., LB

broth) to an optimal cell density (OD600 of ~0.6-0.8). Induce the expression of the BKT

protein by adding an inducer (e.g., IPTG for pET vectors).

Cultivate and harvest: Continue the cultivation at an optimized temperature and for a specific

duration to allow for protein expression. Harvest the cells by centrifugation.

Carotenoid Extraction and HPLC Analysis
This protocol details the extraction and quantification of canthaxanthin from microbial cells.

Protocol 3.3.1: Carotenoid Extraction

Cell lysis: Resuspend the harvested cell pellet in a suitable solvent (e.g., acetone, methanol,

or a mixture).

Disrupt cells: Disrupt the cells to release the intracellular carotenoids. This can be achieved

by methods such as sonication, bead beating, or homogenization.

Extract carotenoids: Add a non-polar solvent (e.g., hexane, ethyl acetate, or chloroform) to

the cell lysate and mix vigorously to extract the carotenoids into the organic phase.
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Separate phases: Centrifuge the mixture to separate the organic phase containing the

carotenoids from the aqueous phase and cell debris.

Dry and resuspend: Evaporate the organic solvent under a stream of nitrogen and redissolve

the carotenoid extract in a suitable solvent for HPLC analysis (e.g., acetone or mobile

phase).

Protocol 3.3.2: HPLC Analysis

HPLC system: Use a high-performance liquid chromatography (HPLC) system equipped with

a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column.

Mobile phase: A common mobile phase for canthaxanthin analysis is a gradient of

acetonitrile, methanol, and dichloromethane.

Injection and detection: Inject the filtered carotenoid extract into the HPLC system. Detect

canthaxanthin by its characteristic absorbance maximum at approximately 470 nm.

Quantification: Quantify the canthaxanthin concentration by comparing the peak area of the

sample with a standard curve generated from known concentrations of a canthaxanthin
standard.

Visualization of Pathways and Workflows
Canthaxanthin Biosynthesis Pathway
The following diagram illustrates the central role of β-carotene ketolase in the conversion of β-

carotene to canthaxanthin.

Isopentenyl Pyrophosphate (IPP)
Dimethylallyl Pyrophosphate (DMAPP) Geranylgeranyl Pyrophosphate (GGPP)GGPP synthase PhytoenePhytoene synthase Lycopene

Phytoene desaturase
ζ-carotene desaturase β-CaroteneLycopene β-cyclase Echinenoneβ-carotene ketolase (BKT/CrtW) Canthaxanthinβ-carotene ketolase (BKT/CrtW) Astaxanthinβ-carotene hydroxylase (BHY/CrtZ)

Click to download full resolution via product page

Caption: The canthaxanthin biosynthesis pathway from IPP/DMAPP.

Experimental Workflow for Phylogenetic Analysis
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The following diagram outlines the key steps in the phylogenetic analysis of β-carotene

ketolase.

Data Acquisition

Phylogenetic Analysis

Output

Retrieve BKT protein sequences
(GenBank, UniProt)

Perform Multiple Sequence Alignment
(ClustalW/MUSCLE in MEGA)

Select Best Substitution Model
(MEGA)

Construct Phylogenetic Tree
(Maximum Likelihood in MEGA)

with Bootstrap Analysis

Visualize and Interpret
Phylogenetic Tree

Click to download full resolution via product page

Caption: Workflow for the phylogenetic analysis of BKT enzymes.

Logical Relationship for BKT Selection and
Canthaxanthin Production
This diagram illustrates the logical flow from phylogenetic analysis to the development of a

canthaxanthin-producing microbial strain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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